3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
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Overview
Description
3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound with a unique structure that includes a bromophenyl group, a carbamoylethyl group, and a pyrazolyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect acetylcholinesterase activity, which is crucial for the hydrolysis of acetylcholine in the cholinergic nervous system . This interaction can lead to changes in nerve pulse transmission and behavioral effects.
Comparison with Similar Compounds
3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is unique due to its specific combination of functional groups and its potential biological activities. Similar compounds include other pyrazole derivatives, such as:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This compound has been studied for its neurotoxic effects.
3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl derivatives: These compounds share similar structural features and have been investigated for their biological activities.
Properties
Molecular Formula |
C16H13BrN4O3 |
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Molecular Weight |
389.20 g/mol |
IUPAC Name |
(E)-3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C16H13BrN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(23)24)9-21(20-15)6-5-14(19)22/h1-4,7,9H,5-6H2,(H2,19,22)(H,23,24)/b11-7+ |
InChI Key |
BDLNALUQJNZQQE-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)Br |
Origin of Product |
United States |
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